2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Description
This compound features a cyclopenta[d]pyrimidin core, a bicyclic system fused with a cyclopentane ring. Key substituents include:
- 2-oxo: A ketone group at position 2, contributing to hydrogen-bonding capabilities.
- 4-sulfanyl: A thioether linkage at position 4, connected to an N-phenylacetamide moiety, which may influence metabolic stability and target affinity.
The molecular formula is inferred as C₂₁H₂₆N₄O₂S (exact weight: ~398.5 g/mol), though direct data is absent in the evidence.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-23(2)12-7-13-24-17-11-6-10-16(17)19(22-20(24)26)27-14-18(25)21-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIFKEVXIMYGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-N-phenylacetamide (Intermediate B)
Procedure :
- Dissolve aniline (10 mmol) in dry dichloromethane (20 mL) under nitrogen.
- Add bromoacetyl bromide (10 mmol) dropwise at 0°C, followed by triethylamine (12 mmol) to neutralize HBr.
- Stir for 4 hours at room temperature, then wash with 5% HCl and saturated NaHCO3.
- Dry over Na2SO4 and purify via recrystallization from ethanol/water (yield: 82%).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide.
Synthesis of 1-[3-(Dimethylamino)propyl]-4-chloro-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine (Intermediate A)
Step 1: Preparation of 4-Chloro-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine
- Starting from ethyl 2-oxocyclopentanecarboxylate, cyclocondensation with urea in acetic acid yields the pyrimidine core.
- Chlorination at C4 using POCl3/PCl5 (yield: 75%).
Step 2: N1-Alkylation with 3-(Dimethylamino)propyl Chloride
- Suspend 4-chloro-2-oxo-pyrimidine (5 mmol) in anhydrous DMF.
- Add NaH (60%, 6 mmol) at 0°C, followed by 3-(dimethylamino)propyl chloride (5.5 mmol).
- Stir at 60°C for 12 hours, then pour into ice-water.
- Extract with ethyl acetate and purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1; yield: 68%).
Thiolation of Intermediate A
Procedure :
- Reflux Intermediate A (3 mmol) with thiourea (6 mmol) in ethanol (15 mL) for 6 hours.
- Cool, neutralize with 1M NaOH, and extract with ethyl acetate.
- Acidify the aqueous layer with HCl to precipitate 4-mercapto-1-[3-(dimethylamino)propyl]-2-oxo-pyrimidine (yield: 85%).
Key Optimization :
Excess thiourea ensures complete displacement of chloride, while controlled pH prevents disulfide formation.
Final Coupling Reaction
Sulfide Bond Formation
Procedure :
- Combine 4-mercapto-pyrimidine (2 mmol), 2-bromo-N-phenylacetamide (2.2 mmol), and K2CO3 (4 mmol) in DMF (10 mL).
- Stir at room temperature for 8 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 1:1; yield: 76%).
Mechanistic Rationale :
The thiolate anion (generated in situ by K2CO3) undergoes nucleophilic substitution with the bromoacetamide, forming the sulfide linkage.
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Effects
- Room temperature minimizes side reactions (e.g., over-alkylation), critical for maintaining regioselectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC (C18, MeCN/H2O 70:30): >99% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cancer cell survival and proliferation . This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Core Heterocycles : The target’s cyclopenta[d]pyrimidin offers conformational rigidity, distinct from pyrido () or pyrazolo () systems, which may alter binding pocket compatibility.
- Substituent Impact: The dimethylamino propyl group in the target compound contrasts with sulfonamides () or peptidic chains (), affecting solubility and metabolic pathways. Fluoro/iodo groups in enhance lipophilicity and target selectivity, absent in the target compound.
- Molecular Weight : The target (~398.5 g/mol) is smaller than (693.53) and (616.9), suggesting better bioavailability per Lipinski’s rules .
Pharmacological and Physicochemical Properties
- Solubility: The target’s tertiary amine (dimethylamino) likely improves aqueous solubility compared to ’s sulfonamide (typically less soluble). ’s DMSO solvate further enhances solubility for drug formulation .
- Melting Points : ’s compound has a high MP (211–214°C), indicative of crystalline stability, while the target’s MP is unreported but may be lower due to flexible side chains.
- Bioactivity :
- : The pyrido[4,3-d]pyrimidin core with trioxo groups suggests protease or kinase inhibition, common in anticancer agents.
- : Sulfonamide moieties are associated with carbonic anhydrase or cyclooxygenase inhibition.
- Target Compound : The acetamide-thioether linkage may confer resistance to hydrolysis compared to ester-containing analogs.
Research and Development Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
